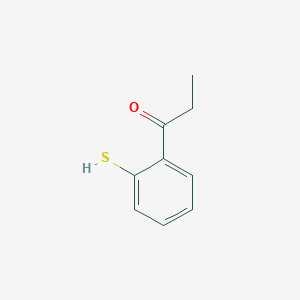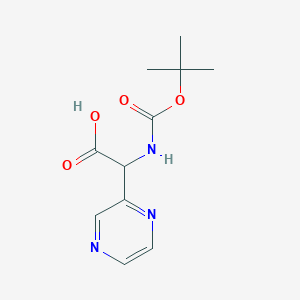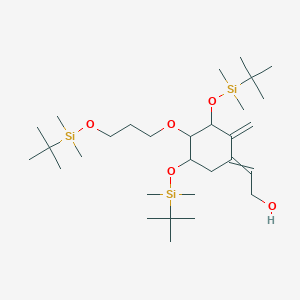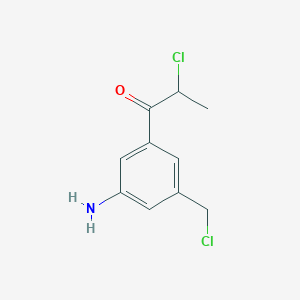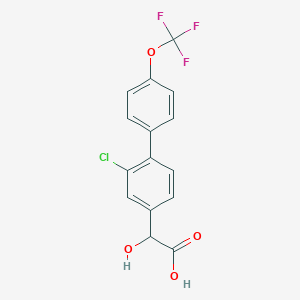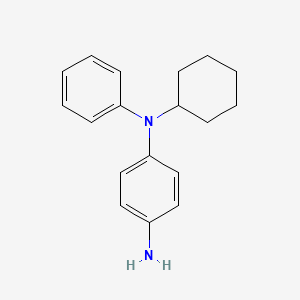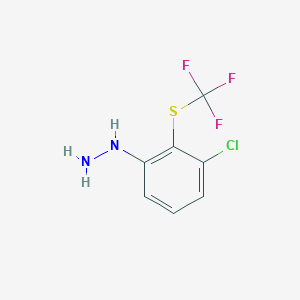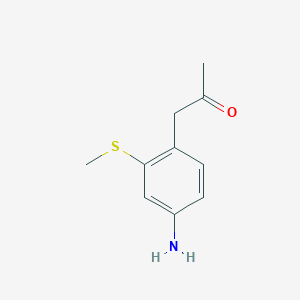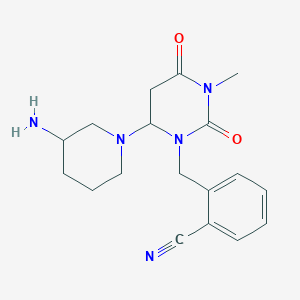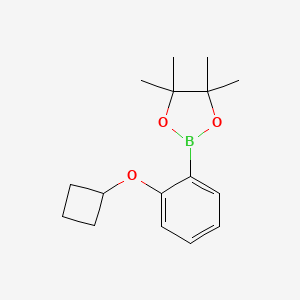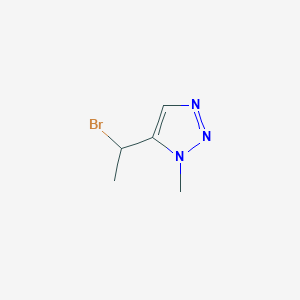
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® for the fluorination step, which is a highly effective fluorinating reagent . The reaction conditions often require a basic environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde or (3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid.
Applications De Recherche Scientifique
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure but with an amine group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid: Contains a carboxylic acid group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde: Features an aldehyde group in place of methanol.
Uniqueness
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is unique due to the presence of the methanol group, which can be easily modified to create a variety of derivatives. This flexibility makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
(3-fluoro-4-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-6-9(8-15)3-4-11(12)10-2-1-5-14-7-10/h1-7,15H,8H2 |
Clé InChI |
CYIYFEOCCSMFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=C(C=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



